Cas no 2352210-71-8 (2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid)
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-7051972
- 2352210-71-8
- 2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid
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- インチ: 1S/C12H13F2NO4/c1-12(13,14)9(10(16)17)15-11(18)19-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,18)(H,16,17)
- InChIKey: UMWMIZCQZDFMGU-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C(C(=O)O)NC(=O)OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 273.08126422g/mol
- どういたいしつりょう: 273.08126422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 75.6Ų
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7051972-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 0.05g |
$1200.0 | 2025-03-12 | |
| Enamine | EN300-7051972-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 0.1g |
$1257.0 | 2025-03-12 | |
| Enamine | EN300-7051972-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 0.25g |
$1315.0 | 2025-03-12 | |
| Enamine | EN300-7051972-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 0.5g |
$1372.0 | 2025-03-12 | |
| Enamine | EN300-7051972-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 1.0g |
$1429.0 | 2025-03-12 | |
| Enamine | EN300-7051972-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 2.5g |
$2800.0 | 2025-03-12 | |
| Enamine | EN300-7051972-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 5.0g |
$4143.0 | 2025-03-12 | |
| Enamine | EN300-7051972-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid |
2352210-71-8 | 95.0% | 10.0g |
$6144.0 | 2025-03-12 |
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid 関連文献
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acidに関する追加情報
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid: A Novel Compound with Promising Applications in Pharmaceutical Research
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid, cataloged under the chemical identifier CAS No. 2352210-71-8, represents a unique molecular entity with significant potential in the development of advanced therapeutic agents. This compound belongs to the class of fluorinated carboxylic acids, characterized by the strategic placement of fluorine atoms at specific positions to modulate physicochemical properties and biological activity. The molecular structure incorporates a benzyl group through a carbonyl linkage, forming a key functional group that enhances its reactivity and utility in synthetic pathways. Recent studies have highlighted its role as a versatile building block for the synthesis of bioactive molecules, particularly in the context of targeted drug delivery systems and fluorinated pharmaceutical intermediates.
The 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid molecule exhibits a complex stereochemistry due to the presence of two fluorine atoms at the 3,3-positions. This structural feature contributes to its unique interaction profiles with biological targets, such
Recent advancements in pharmaceutical chemistry have underscored the importance of fluorinated compounds in improving drug efficacy and metabolic stability. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid can serve as a key intermediate in the synthesis of fluorinated anti-inflammatory agents with enhanced bioavailability. The fluorine atoms at the 3,3-positions were shown to reduce polar interactions with plasma proteins, thereby prolonging the half-life of the final therapeutic molecule. This discovery aligns with the growing trend of incorporating fluorine atoms into drug design to optimize pharmacokinetic profiles.
From a synthetic perspective, the 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid molecule offers multiple opportunities for functional group modification. Researchers have explored its potential in click chemistry approaches, where the benzyl group can be selectively removed to generate derivatives with tailored properties. A 2024 report in Organic & Biomolecular Chemistry highlighted the use of this compound in the development of fluorinated prodrugs for cancer therapy. The carboxylic acid functionality provides a platform for conjugation with targeting ligands, enabling the design of site-specific drug delivery systems that minimize off-target effects.
The 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid molecule also exhibits interesting behavior in computational drug discovery applications. Quantum mechanical simulations have revealed that its fluorinated core interacts favorably with hydrophobic regions of biological membranes, suggesting potential applications in membrane-targeting therapeutics. A 2023 study in Chemical Science demonstrated that this compound could be used as a scaffold for designing fluorinated antiviral agents, leveraging its ability to modulate lipid raft interactions in cellular membranes.
Advancements in green chemistry have further expanded the utility of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid in pharmaceutical synthesis. Recent developments in asymmetric catalysis have enabled the selective synthesis of this compound with high stereocontrol, reducing the need for harsh reaction conditions. This is particularly important in the context of environmentally sustainable drug manufacturing, where minimizing energy consumption and waste generation is a priority. A 2024 paper in Green Chemistry described a novel microwave-assisted synthesis method that achieves high yields of this compound while maintaining its structural integrity.
The 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid molecule also shows promise in fluorinated polymer science. Its carboxylic acid functionality can be polymerized to create fluorinated polyelectrolytes with unique surface properties. These materials have potential applications in biomedical coatings and drug-eluting surfaces, where controlled release of therapeutic agents is required. A 2023 study in Macromolecules demonstrated that this compound could be incorporated into fluorinated hydrogels to create smart materials that respond to physiological stimuli.
From a biological perspective, the 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid molecule has been investigated for its potential in fluorinated antimicrobial agents. Its fluorinated core has been shown to disrupt bacterial cell membranes through electrostatic interactions, making it a promising candidate for the development of fluorinated antibiotics. A 2024 report in Antimicrobial Agents and Chemotherapy described the synthesis of fluorinated derivatives of this compound that exhibited enhanced activity against multidrug-resistant pathogens.
Current research efforts are focused on expanding the 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid molecule's applications in fluorinated drug delivery systems. Scientists are exploring its potential in creating fluorinated liposomes and fluorinated nanoparticles for targeted drug delivery. These systems could potentially improve the therapeutic index of drugs by increasing their targeting specificity and bioavailability. A 2023 study in Advanced Drug Delivery Reviews highlighted the use of this compound in the development of fluorinated nanocarriers for the delivery of fluorinated therapeutics.
In conclusion, the 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid molecule represents a significant advancement in the field of fluorinated pharmaceutical chemistry. Its unique structural features and chemical versatility make it a valuable tool for the development of next-generation therapeutics. Ongoing research is expected to uncover additional applications of this compound in various pharmaceutical and materials science domains, further solidifying its importance in modern drug discovery and development.
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